2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O2S/c1-4-18-14-21-15(19-5-2)25-16(22-14)23-24-17(25)28-10-13(26)20-11-7-6-8-12(9-11)27-3/h6-9H,4-5,10H2,1-3H3,(H,20,26)(H2,18,19,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVLWLFOYNLQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple stepsThe final step involves the attachment of the sulfanyl and acetamide groups under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can alter the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazolo-triazine core or the acetamide group.
Substitution: Various substituents can be introduced to the triazolo-triazine core or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the compound .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide exhibit promising anticancer properties. The following sections detail the findings from various studies.
Case Studies
- Cytotoxicity Evaluation :
- Apoptosis Induction :
Other Potential Applications
Apart from its anticancer properties, 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide may have applications in other therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that similar triazine derivatives possess antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : There is potential for this compound to act as an inhibitor of inflammatory pathways based on its structural analogs that have shown such activities .
Mechanism of Action
The mechanism of action of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazolo-triazine core can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Key Attributes of Triazolo-Triazine Derivatives
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 3-methoxyphenyl group provides moderate electron-donating effects, balancing solubility and membrane permeability (XLogP3 = 3.4) . The N-Allyl-4-cyanobenzyl analog () features a cyano group (–CN), which is strongly electron-withdrawing, likely increasing lipophilicity and metabolic stability .
Hydrogen-Bonding Capacity: The target compound’s TPSA (144 Ų) and hydrogen-bond acceptor count (9) suggest strong polar interactions, critical for target binding . The N-Allyl-4-cyanobenzyl analog may exhibit reduced TPSA due to the non-polar allyl and cyanobenzyl groups, favoring hydrophobic interactions .
Steric and Electronic Effects: The 3-methoxy group in the target compound allows for unhindered electronic conjugation with the phenyl ring, optimizing π-π stacking.
Functional and Bioactivity Implications
- Triazolo-Triazine Core : This scaffold is associated with kinase inhibition and antimicrobial activity in literature, though substituents dictate specificity .
- Sulfanyl-Acetamide Linkage : The –S– group may enhance metal-binding capacity (e.g., to zinc-containing enzymes), distinguishing it from sulfonylurea-based agrochemicals () like metsulfuron-methyl, which target plant acetolactate synthase .
Biological Activity
The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure
The compound's molecular formula is with a molecular weight of approximately 415.5 g/mol. The structure features a triazole ring fused with a triazinyl moiety and an acetamide functional group attached to a methoxyphenyl substituent. This unique configuration may contribute to its biological efficacy.
Biological Activity Overview
The biological activities of triazole derivatives are often linked to their ability to interact with various biological targets. The following sections summarize the key activities associated with the compound .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this triazole have shown potent activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL .
- Antifungal Activity : The compound's structure suggests potential antifungal properties, particularly against pathogenic fungi such as Candida albicans and Aspergillus flavus.
Anticancer Activity
Triazole derivatives have been explored for their anticancer potential:
- Cytotoxicity Studies : Compounds similar to 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide have demonstrated cytotoxic effects against various human cancer cell lines (e.g., MCF-7 breast cancer cells), highlighting their potential as chemotherapeutic agents .
Anti-inflammatory Activity
Triazoles are also recognized for their anti-inflammatory properties:
- Inhibition of COX Enzymes : Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition could lead to reduced inflammation and pain .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural components:
- Substituents on the Triazole Ring : The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity. For example, methoxy groups have been associated with increased potency against bacterial strains .
- Alkyl Chain Length : Variations in the alkyl chain length attached to the nitrogen atoms can significantly affect activity; longer chains may decrease efficacy .
Case Studies
Several studies have investigated the biological activities of triazole derivatives:
- Study on Antimicrobial Efficacy : A study demonstrated that a series of triazole-thione hybrids exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active compounds had MIC values lower than standard antibiotics .
- Cytotoxicity Assessment : Another study evaluated various triazole derivatives for cytotoxicity against cancer cell lines. Compounds with specific substitutions showed enhanced cytotoxic effects compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
